4-Cyclopropoxy-5-(methylamino)picolinaldehyde
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Overview
Description
4-Cyclopropoxy-5-(methylamino)picolinaldehyde is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is known for its unique structure, which includes a cyclopropoxy group and a methylamino group attached to a picolinaldehyde core
Preparation Methods
The synthesis of 4-Cyclopropoxy-5-(methylamino)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropoxy-2-chloropyridine and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 4-cyclopropoxy-2-chloropyridine with methylamine under controlled conditions. This is followed by the oxidation of the resulting intermediate to form the aldehyde group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-5-(methylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-Cyclopropoxy-5-(methylamino)picolinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(methylamino)picolinaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Cyclopropoxy-5-(methylamino)picolinaldehyde can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(methylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c1-11-9-5-12-7(6-13)4-10(9)14-8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
FDNTWUFJAYVJIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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